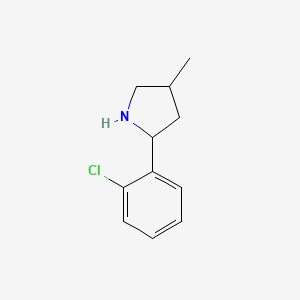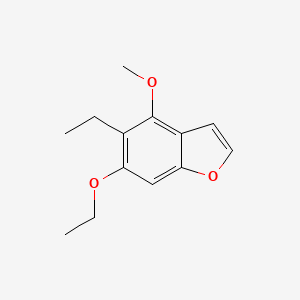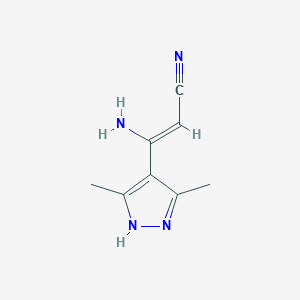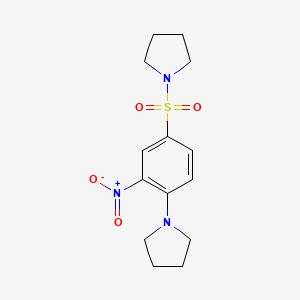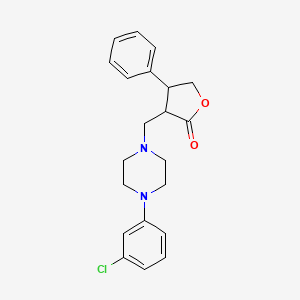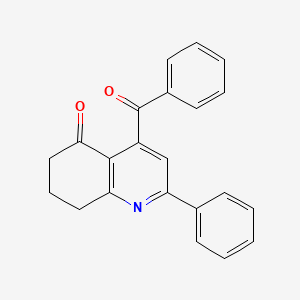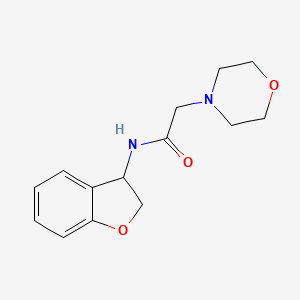
N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide is a synthetic organic compound characterized by the presence of a benzofuran ring and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction. This involves reacting the benzofuran derivative with morpholine in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Acetylation: The final step involves the acetylation of the intermediate product to form the acetamide group. This can be achieved using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its therapeutic potential.
Medicine
In medicine, this compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and specific reactivity.
Wirkmechanismus
The mechanism of action of N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide involves its interaction with molecular targets, such as enzymes and receptors. The benzofuran ring can interact with hydrophobic pockets, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(piperidin-4-yl)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(pyrrolidin-4-yl)acetamide: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(morpholin-4-yl)acetamide is unique due to the presence of both a benzofuran and a morpholine ring. This combination provides distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
105801-49-8 |
|---|---|
Molekularformel |
C14H18N2O3 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1-benzofuran-3-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C14H18N2O3/c17-14(9-16-5-7-18-8-6-16)15-12-10-19-13-4-2-1-3-11(12)13/h1-4,12H,5-10H2,(H,15,17) |
InChI-Schlüssel |
KRUURQQIYIKLDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC(=O)NC2COC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12891562.png)


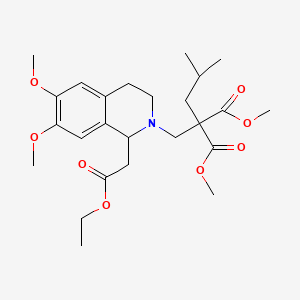
![Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-](/img/structure/B12891591.png)
